molecular formula C22H26N4O5S B11606001 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]propanamide

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]propanamide

Cat. No.: B11606001
M. Wt: 458.5 g/mol
InChI Key: RBWBTHALMGYDLS-OEAKJJBVSA-N
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Description

3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring, a hydrazone linkage, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C22H26N4O5S

Molecular Weight

458.5 g/mol

IUPAC Name

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C22H26N4O5S/c1-22(2,3)24-19(27)12-13-26(23-14-15-8-7-10-17(31-4)20(15)28)21-16-9-5-6-11-18(16)32(29,30)25-21/h5-11,14,28H,12-13H2,1-4H3,(H,24,27)/b23-14+

InChI Key

RBWBTHALMGYDLS-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps, including the formation of the benzisothiazole ring, the introduction of the hydrazone linkage, and the attachment of the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole ring can be oxidized under specific conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with specific biomolecules makes it valuable for biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE involves its interaction with specific molecular targets. The benzisothiazole ring may bind to enzymes or receptors, modulating their activity. The hydrazone linkage can participate in redox reactions, influencing cellular pathways. Overall, the compound’s effects are mediated through its ability to interact with and alter the function of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(PHENYLMETHYLIDENE)HYDRAZINO]PROPANE
  • N-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2,2-DIMETHYLPROPANE-1,3-DIAMINE

Uniqueness

Compared to similar compounds, 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE stands out due to its unique combination of functional groups. The presence of both methoxy and hydroxy groups, along with the hydrazone linkage, provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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